2-Decyl-5-methylthiophene
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Overview
Description
2-Decyl-5-methylthiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in various fields, including organic electronics, pharmaceuticals, and materials science . The presence of a decyl group at the 2-position and a methyl group at the 5-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Decyl-5-methylthiophene typically involves the alkylation of 5-methylthiophene with a decyl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the thiophene ring, followed by the addition of decyl bromide or decyl chloride .
Industrial Production Methods: Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are widely used for the synthesis of functionalized thiophenes . These methods offer scalability and efficiency, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Decyl-5-methylthiophene can undergo various chemical reactions, including:
Oxidation: Oxidation of the thiophene ring can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene or tetrahydrothiophene.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for thiophene derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene and tetrahydrothiophene.
Substitution: Halogenated thiophenes, nitrothiophenes, and sulfonated thiophenes.
Scientific Research Applications
2-Decyl-5-methylthiophene has found applications in various scientific research fields:
Mechanism of Action
The mechanism of action of 2-Decyl-5-methylthiophene depends on its specific application. In organic electronics, the compound’s conjugated system facilitates charge transport, making it suitable for use in semiconductors and conductive polymers . In biological systems, thiophene derivatives interact with various molecular targets, such as enzymes and receptors, to exert their pharmacological effects .
Comparison with Similar Compounds
2-Decylthiophene: Lacks the methyl group at the 5-position, resulting in different electronic properties.
5-Methylthiophene: Lacks the decyl group at the 2-position, affecting its solubility and reactivity.
2,5-Dimethylthiophene: Contains two methyl groups, leading to distinct steric and electronic effects.
Uniqueness: 2-Decyl-5-methylthiophene’s unique combination of a decyl and a methyl group provides a balance of hydrophobicity and electronic properties, making it versatile for various applications. Its structure allows for fine-tuning of its physical and chemical characteristics, which is advantageous in material science and pharmaceutical research .
Properties
CAS No. |
146670-63-5 |
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Molecular Formula |
C15H26S |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
2-decyl-5-methylthiophene |
InChI |
InChI=1S/C15H26S/c1-3-4-5-6-7-8-9-10-11-15-13-12-14(2)16-15/h12-13H,3-11H2,1-2H3 |
InChI Key |
MMWSXASVLZOJST-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=CC=C(S1)C |
Origin of Product |
United States |
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